Ethyl 2-(5-chloropyridin-2-YL)acetate
Overview
Description
Ethyl 2-(5-chloropyridin-2-YL)acetate is a chemical compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, featuring a chlorine atom at the 5-position of the pyridine ring and an ethyl acetate group attached to the 2-position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Synthetic Routes and Reaction Conditions:
Chlorination of Pyridine Derivatives: The compound can be synthesized by chlorinating pyridine derivatives followed by esterification.
Esterification Reaction: The chloropyridine derivative undergoes esterification with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Process: Some manufacturers may use continuous flow reactors to enhance production efficiency and ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: A wide range of substituted pyridines.
Scientific Research Applications
Ethyl 2-(5-chloropyridin-2-YL)acetate is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is an intermediate in the synthesis of anticoagulant drugs such as Edoxaban.
Industry: It is employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which Ethyl 2-(5-chloropyridin-2-YL)acetate exerts its effects depends on its specific application. For instance, in the synthesis of anticoagulant drugs, it acts as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients that inhibit blood clot formation by targeting specific enzymes or receptors.
Comparison with Similar Compounds
Ethyl 2-(5-methylpyridin-2-YL)acetate: Similar structure but with a methyl group instead of chlorine.
Ethyl 2-(6-chloropyridin-3-YL)acetate: Chlorine at a different position on the pyridine ring.
Ethyl 2-(4-chloropyridin-3-YL)acetate: Chlorine at yet another position on the pyridine ring.
Uniqueness: Ethyl 2-(5-chloropyridin-2-YL)acetate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This specificity makes it particularly valuable in targeted synthetic applications.
Properties
IUPAC Name |
ethyl 2-(5-chloropyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFCWRXNUIZGKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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